N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
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Overview
Description
N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a chemical compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide typically involves the reaction of cycloheptylamine with 3,4-dihydroisoquinoline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoquinoline ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Research has indicated its potential use in developing therapeutic agents for neurological disorders due to its interaction with specific receptors in the brain.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide: This compound shares a similar isoquinoline structure but differs in the cycloalkyl group attached to the nitrogen atom.
N-cyclohexyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide: Another similar compound with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is unique due to its specific cycloheptyl group, which can influence its chemical properties and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-cycloheptyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(19-17-9-3-1-2-4-10-17)14-20-12-11-15-7-5-6-8-16(15)13-20/h5-8,17H,1-4,9-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPAMOLZIAPYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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